Imidazo[1,2-a]pyrazine-6-carboxylic acid
Overview
Description
Imidazo[1,2-a]pyrazine-6-carboxylic acid is a chemical compound with the molecular formula C7H5N3O2 and a molecular weight of 163.14 . It is a solid substance .
Synthesis Analysis
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The progress made in synthetic methods and its reactivity and multifarious biological activity have been compiled in a review . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Molecular Structure Analysis
The InChI code for Imidazo[1,2-a]pyrazine-6-carboxylic acid is 1S/C7H5N3O2/c11-7(12)5-4-10-2-1-8-6(10)3-9-5/h1-4H,(H,11,12) .Chemical Reactions Analysis
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . This review article is an effort to compile the progress made in synthetic methods and to illustrate its reactivity and multifarious biological activity .Physical And Chemical Properties Analysis
Imidazo[1,2-a]pyrazine-6-carboxylic acid is a solid substance . It has a molecular weight of 163.14 . The storage temperature is recommended to be in a refrigerator or sealed in dry at 2-8°C .Scientific Research Applications
Organic Synthesis and Drug Development
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been used to create a variety of complex molecules due to its reactivity and multifarious biological activity .
Anticancer Agents
Imidazo[1,2-a]pyrazine derivatives have been developed as covalent anticancer agents . These compounds have shown potential in treating cancers, particularly those with the KRAS G12C mutation .
Targeted Covalent Inhibitors (TCIs)
The structure of Imidazo[1,2-a]pyrazine has been utilized in the development of targeted covalent inhibitors (TCIs) for cancer treatment . TCIs work by irreversibly binding to their target proteins, providing a longer duration of action compared to non-covalent inhibitors .
Scaffold Hopping Strategy
Imidazo[1,2-a]pyrazine has been used in a scaffold hopping strategy, a method used in medicinal chemistry to discover new pharmaceuticals . This involves replacing a portion of a molecule with a structurally different component while maintaining the same pharmacophoric features .
Development of KRAS G12C Inhibitors
Imidazo[1,2-a]pyrazine has been used as the core backbone in the development of novel KRAS G12C inhibitors . These inhibitors have shown potential as potent anticancer agents for KRAS G12C-mutated cells .
Multicomponent Reactions
Imidazo[1,2-a]pyrimidine, a similar compound to Imidazo[1,2-a]pyrazine, has been used in multicomponent reactions . These reactions involve three or more reactants coming together to form a product, in a single reaction vessel .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyrazine-6-carboxylic acid is a versatile scaffold in organic synthesis and drug development . .
Mode of Action
It’s known that the compound acts as a versatile scaffold in organic synthesis and drug development
Biochemical Pathways
It’s known that the compound acts as a versatile scaffold in organic synthesis and drug development , suggesting that it may interact with multiple biochemical pathways.
Pharmacokinetics
One related compound, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing , suggesting that Imidazo[1,2-a]pyrazine-6-carboxylic acid might have similar properties.
Result of Action
It’s known that the compound acts as a versatile scaffold in organic synthesis and drug development , suggesting that it may have multifarious biological activity.
Action Environment
It’s known that the compound should be stored in a sealed, dry environment at 2-8°c , suggesting that temperature and humidity may affect its stability.
Safety and Hazards
The safety information for Imidazo[1,2-a]pyrazine-6-carboxylic acid includes several hazard statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
Future Directions
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . This review article is an effort to compile the progress made in synthetic methods and to illustrate its reactivity and multifarious biological activity . This review is mainly based on the pattern and position of the substitution, and should help the scientific community to bring about future developments .
properties
IUPAC Name |
imidazo[1,2-a]pyrazine-6-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-4-10-2-1-8-6(10)3-9-5/h1-4H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXHAUMBJWTEHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=CC2=N1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.